CM572 is a novel compound characterized as a selective irreversible partial agonist of the sigma-2 receptor. This compound has garnered attention due to its potential applications in cancer therapy, particularly for its cytotoxic effects on various cancer cell lines. CM572 is derived from the structure of SN79, a known sigma-2 receptor ligand, and has been shown to induce programmed cell death in certain tumor cells while exhibiting minimal binding affinity to sigma-1 receptors, making it a promising candidate for targeted cancer treatments.
The compound CM572 was synthesized and analyzed in multiple studies, particularly focusing on its pharmacological properties and mechanisms of action. Key research articles have highlighted its unique binding characteristics and cytotoxicity profiles, establishing a foundation for further exploration in therapeutic applications against cancer .
CM572 is classified as a sigma-2 receptor ligand, specifically an isothiocyanate derivative of benzoxazolone. It is categorized under antineoplastic agents due to its ability to induce cell death in cancer cells . The sigma-2 receptor itself is implicated in various cellular processes, including apoptosis and metabolism, which further underscores the relevance of CM572 in cancer research .
The synthesis of CM572 involves several key steps that modify the parent compound SN79. The introduction of an isothiocyanate group at the 6-position of the benzoxazolone structure enhances its binding affinity and selectivity for the sigma-2 receptor. The synthesis typically employs standard organic chemistry techniques, including nucleophilic substitutions and coupling reactions.
The synthetic route includes:
CM572's molecular structure features a benzoxazolone core with an isothiocyanate substituent. This configuration contributes to its unique pharmacological activity.
CM572 participates in various chemical reactions primarily involving nucleophilic attack due to the presence of the isothiocyanate group. This feature allows it to form covalent bonds with nucleophiles such as thiols or amines found in biological systems.
The mechanism by which CM572 exerts its effects involves:
Studies indicate that CM572 demonstrates significant cytotoxicity across multiple cancer cell lines while exhibiting minimal activity on non-cancerous cells, highlighting its potential as a targeted therapeutic agent .
CM572's primary applications lie within cancer research and drug development:
Sigma receptors are classified into two pharmacologically distinct subtypes: Sigma-1 (σ1) and Sigma-2 (σ2). The Sigma-1 receptor is a well-characterized 25 kDa chaperone protein localized at the endoplasmic reticulum (ER)-mitochondria interface. It modulates calcium signaling, ion channel activity, and cellular stress responses [1] [3]. In contrast, the Sigma-2 receptor (recently identified as TMEM97) is a 21.5 kDa transmembrane protein enriched in lysosomal and endosomal compartments. It exhibits distinct ligand selectivity and plays roles in cholesterol homeostasis and membrane trafficking [3] [10]. While both receptors bind psychotropic compounds, Sigma-1 has higher affinity for (+)-pentazocine, whereas Sigma-2 preferentially binds ligands like DTG (1,3-di-o-tolylguanidine) [1] [9].
Table 1: Key Characteristics of Sigma Receptor Subtypes
Property | Sigma-1 (σ1) | Sigma-2 (σ2/TMEM97) |
---|---|---|
Molecular Weight | 25 kDa | 21.5 kDa |
Cholesterol Homeostasis | Minimal involvement | Central regulator |
High-Affinity Ligand | (+)-Pentazocine | DTG, Siramesine |
Cellular Localization | ER-Mitochondria contact | Lysosomes/Endosomes |
Cancer Expression | Variable | Consistently upregulated |
Sigma-2 receptors are significantly overexpressed in rapidly proliferating tumor cells compared to healthy tissues. Quantitative studies show a 10-fold increase in Sigma-2 density in diverse cancer models, including breast adenocarcinoma (MCF-7), pancreatic carcinoma (PANC-1), and neuroblastoma (SK-N-SH) [1] [4] [9]. This upregulation correlates with tumor aggressiveness and metabolic demands, positioning Sigma-2 as a biomarker for proliferative status. Mechanistically, Sigma-2 receptors complex with progesterone receptor membrane component 1 (PGRMC1) to regulate iron trafficking, sterol metabolism, and cell cycle progression—pathways co-opted during malignant transformation [2] [10]. The receptor’s tumor-selective expression enables targeted diagnostic imaging and therapeutic intervention [1] [6].
CM572 (3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one) is a structural analog of the putative Sigma-2 antagonist SN79. The key modification involves replacement of SN79’s acetyl group (–COCH₃) at the 6-position of the benzoxazolone ring with an isothiocyanate moiety (–N=C=S) [1] [4] [6]. This strategic alteration preserves the core pharmacophore required for Sigma-2 affinity while introducing covalent binding capability. The molecule retains the fluorophenylpiperazine tail essential for receptor engagement but exhibits ≥700-fold selectivity for Sigma-2 (Kᵢ = 14.6 ± 6.9 nM) over Sigma-1 receptors (Kᵢ ≥ 10 µM) [1] [6].
The isothiocyanate group of CM572 enables irreversible covalent binding to Sigma-2 receptors. Radioligand studies using rat liver membranes demonstrated that pretreatment with 30 nM CM572 reduces subsequent [³H]DTG binding by 50% even after extensive washing, confirming irreversible inhibition [1] [4]. This contrasts with reversible ligands like SN79, whose effects are fully reversed by washing. Kinetic analyses reveal CM572 forms a thiourea adduct with nucleophilic residues (likely cysteine or lysine) in the Sigma-2 binding pocket, permanently occupying the receptor [1] [6]. The binding is pH-dependent and abolished in Tris-based buffers due to amine competition, confirming the isothiocyanate’s role [1].
Table 2: Pharmacological Profile of CM572
Property | Value | Experimental System |
---|---|---|
Sigma-2 Kᵢ | 14.6 ± 6.9 nM | Rat liver membranes |
Sigma-1 Kᵢ | ≥10 µM | Rat liver membranes |
Irreversible Binding EC₅₀ | 30 nM | [³H]DTG displacement assay |
Cytotoxicity EC₅₀ | 7.6 ± 1.7 µM (SK-N-SH) | Cell viability assay |
Selectivity Ratio | >700-fold (σ2 vs. σ1) | Competition binding |
Functionally, this irreversible binding translates to sustained receptor activation. In SK-N-SH neuroblastoma cells, a 60-minute CM572 pretreatment followed by washing induces:
CM572’s tumor selectivity is evidenced by its minimal toxicity toward primary human melanocytes and mammary epithelial cells even at 30 µM, highlighting its therapeutic potential for cancers overexpressing Sigma-2 receptors [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7